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molecular formula C6H10O4 B093915 Ethylene glycol diacetate CAS No. 111-55-7

Ethylene glycol diacetate

Cat. No. B093915
M. Wt: 146.14 g/mol
InChI Key: JTXMVXSTHSMVQF-UHFFFAOYSA-N
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Patent
US04112241

Procedure details

To a reactor similar to that described in Example 1 were added 3.3 g (20 millimoles) of potassium iodide, 1 ml (10 millimoles) of nitric acid, 0.5 g of activated carbon prepared from coconut shells (manufactured by Dai-ichi Carbon Industries Company) and 80 ml of acetic acid. The flask was set up in an oil bath maintained at 65° C. A gas mixture comprising by volume 8.5% of oxygen, 80% of nitrogen and 11.5% of ethylene was fed through the reaction mixture at a rate of 1.15 standard liters per hour with continuous stirring of the reaction mixture. At the conclusion of the one hour reaction period, the conversion of ethylene was 90%. The combined yields of EGDA and EGMA were 95% based on the reacted ethylene. Trace amounts of EDA and AcH were detected as by-products.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].[K+].[N+]([O-])(O)=O.O=O.[CH2:9]=[CH2:10].[C:11]([OH:14])(=[O:13])[CH3:12]>>[CH3:12][C:11]([O:14][CH2:9][CH2:10][O:14][C:11]([CH3:12])=[O:13])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with continuous stirring of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reactor similar to that described in Example 1
CUSTOM
Type
CUSTOM
Details
The flask was set up in an oil bath
CUSTOM
Type
CUSTOM
Details
At the conclusion of the one hour reaction period
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OCCOC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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